3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a trifluoromethyl group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethylbenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, suitable bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- (3,4-dimethylphenyl)[2-(trifluoromethyl)phenyl]methanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16F3N3O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H16F3N3O3/c1-11-7-8-13(9-12(11)2)26-18(28)14(10-24-19(26)29)17(27)25-16-6-4-3-5-15(16)20(21,22)23/h3-10H,1-2H3,(H,24,29)(H,25,27) |
InChI Key |
GJIWSDAVXUSILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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